1,3-Dithiolane-2,4,5-trithione

Description

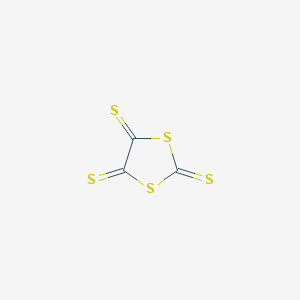

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiolane-2,4,5-trithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3S5/c4-1-2(5)8-3(6)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQVDMLKRDJLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)C(=S)SC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123399-69-9 | |

| Record name | 1,3-Dithiolane-2,4,5-trithione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123399-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80365801 | |

| Record name | 1,3-dithiolane-2,4,5-trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123399-69-9 | |

| Record name | 1,3-dithiolane-2,4,5-trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dithiolane 2,4,5 Trithione

Preparation from Zinc Dithiolene Complex Precursors

The synthesis from zinc dithiolene complex precursors is a well-documented method that ensures a stable and manageable pathway to obtaining 1,3-Dithiolane-2,4,5-trithione. thieme-connect.com This process can be broken down into three key stages: the initial formation of the dmit anion, its stabilization as a zincate salt, and the final oxidation.

The synthesis begins with the creation of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) anion. researchgate.netthieme-connect.com This is typically achieved through the reduction of carbon disulfide (CS₂) using an alkali metal, such as sodium, in a polar aprotic solvent like dimethylformamide (DMF). thieme-connect.com The reaction involves the reductive coupling of two carbon disulfide molecules. While various methods exist, an improved procedure involves adding carbon disulfide to degassed DMF at a controlled temperature of 0°C under an inert argon atmosphere before the addition of the reducing agent. thieme-connect.com This initial step is crucial as it forms the core C₃S₅²⁻ dianion structure.

The dmit anion generated in the previous step is highly reactive and is typically stabilized by forming a more stable and isolable complex. thieme-connect.com This is accomplished by reacting the dmit salt with a zinc source, like zinc chloride, in the presence of a phase-transfer catalyst, most commonly tetraethylammonium (B1195904) bromide. thieme-connect.com This reaction yields bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate, a shelf-stable zincate salt that serves as a convenient synthon for the dmit dianion. thieme-connect.com The use of this zincate salt has become prominent in the synthesis of multi-sulfur heterocycles due to its stability and ease of handling, with procedures for large-scale (90 g) synthesis being developed. thieme-connect.com

Table 1: Reagents for Zincate Salt Formation

| Reagent | Role | Reference |

|---|---|---|

| Disodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit) | Precursor anion | thieme-connect.com |

| Zinc Chloride (ZnCl₂) | Zinc source for complexation | |

| Tetraethylammonium Bromide | Phase-transfer catalyst/Source of counterion |

The final step is the oxidation of the tetraethylammonium zincate salt to yield this compound. This is a critical step where precise temperature control is paramount. The oxidation is typically carried out using iodine (I₂) in a solvent like acetone (B3395972) at a very low temperature, ranging from -55°C to -78°C. urv.catntu.ac.uk Maintaining this low temperature is essential to prevent the formation of polysulfur byproducts. An alternative oxidizing agent that can be used at room temperature is sulfuryl chloride (SO₂Cl₂). This oxidation step converts the dithiolate groups of the precursor into the thione groups, completing the formation of the target C₃S₅ molecule.

Comparative Analysis of Synthetic Pathways within the Dithiolethionene Class

The synthesis of this compound via its zincate precursor is a specific example within the broader chemistry of the dithiolethione class. researchgate.netthieme-connect.com Other compounds in this class are synthesized through different strategies.

For instance, many substituted 1,3-dithiole-2-thiones are prepared via [4+2] cycloaddition reactions. researchgate.net This method involves the reaction of the oligomeric form of this compound with various unsaturated compounds like alkenes. researchgate.net This contrasts with the direct synthesis of the parent C₃S₅, which is built up from carbon disulfide.

Another related class, 3H-1,2-dithiole-3-thiones, can be synthesized by treating substrates like dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P₂S₅). mdpi.com This pathway, which often requires a ZnO/2-mercaptobenzothiazole catalyst system, highlights a different approach to constructing the dithiole ring system, starting from an open-chain precursor rather than a pre-formed dithiolate anion. mdpi.com General methods for forming 1,3-dithiolanes and 1,3-dithianes involve the acid-catalyzed reaction of carbonyl compounds with 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, respectively, a method primarily used for creating protecting groups rather than highly functionalized materials like C₃S₅. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Synthetic Pathways

| Compound Class | Typical Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| This compound | Carbon Disulfide, Zinc Salt | Reduction followed by Oxidation | thieme-connect.com |

| Substituted 1,3-Dithiole-2-thiones | Oligo(1,3-dithiole-2,4,5-trithione), Alkenes | [4+2] Cycloaddition | researchgate.net |

| 3H-1,2-Dithiole-3-thiones | Dialkyl Malonates, P₂S₅/S | Sulfuration/Cyclization | mdpi.com |

| General 1,3-Dithiolanes | Carbonyl Compounds, 1,2-Ethanedithiol | Acid-catalyzed Condensation | organic-chemistry.org |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound relies heavily on the careful optimization of reaction conditions to maximize yield and purity.

Key parameters that have been identified for reproducible syntheses include:

Temperature Control: The oxidation of the zincate salt with iodine is highly temperature-sensitive. Strict maintenance of temperatures at -55°C or lower is critical to suppress the formation of unwanted polysulfur byproducts.

Solvent Choice: The choice of solvent can influence reaction pathways. For instance, in related reactions within this class, nonpolar solvents such as chloroform (B151607) (CHCl₃) are known to favor cycloaddition reactions, whereas polar solvents like DMF are used to accelerate substitution and formation reactions. thieme-connect.com For the final oxidation step, acetone is a commonly used solvent. ntu.ac.uk

Catalysis: While not central to the oxidation step itself, catalytic systems are crucial in the synthesis of related dithiolethiones. For example, ZnO/2-mercaptobenzothiazole systems have been shown to improve yields significantly in syntheses starting from malonate esters, achieving yields of up to 92%. mdpi.com

Procedure Improvement: Efforts have been made to improve the safety and scale of the synthesis of the key bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiol)zincate precursor. thieme-connect.com Optimized, large-scale procedures ensure a more reliable and efficient supply of this crucial intermediate. thieme-connect.com

Table 3: Critical Parameters for Synthesis Optimization

| Parameter | Optimal Condition/Observation | Purpose | Reference |

|---|---|---|---|

| Oxidation Temperature | -55°C to -78°C (with Iodine) | Prevent polysulfur byproduct formation | ntu.ac.uk |

| Precursor Synthesis | Improved large-scale procedures available | Enhance safety and yield of intermediate | thieme-connect.com |

| Catalyst (for related syntheses) | ZnO/2-mercaptobenzothiazole | Improve yields (up to 92%) |

| Solvent | DMF for precursor formation; Acetone for oxidation | Accelerate reactions; Solubilize reactants | thieme-connect.comntu.ac.uk |

Chemical Reactivity and Transformation Pathways of 1,3 Dithiolane 2,4,5 Trithione

Pericyclic Reactions Involving 1,3-Dithiolane-2,4,5-trithione

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ebsco.com this compound is known to participate in such reactions, which are crucial for the formation of various unsaturated compounds. urv.cat These reactions involve the concerted reorganization of electrons within the molecule to form new ring structures. ebsco.com

Cycloaddition Reactions of this compound and its Oligomers

Cycloaddition reactions are a significant aspect of the chemistry of this compound and its oligomers. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The oligomer of this compound readily undergoes [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with a variety of unsaturated compounds. researchgate.net This type of reaction is a powerful tool for synthesizing 1,3-dithiole-2-thiones. researchgate.net The reaction involves the 1,3-dithiole-2,4,5-trithione oligomer acting as the diene component, which reacts with a dienophile (the unsaturated compound) to form a six-membered ring. researchgate.netlibretexts.org

This methodology has been successfully applied to a range of unsaturated acyclic, carbocyclic, and heterocyclic compounds, leading to the formation of a diverse array of substituted 1,3-dithiole-2-thiones. researchgate.net These products are valuable intermediates for the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives. researchgate.net For instance, the reaction with acenaphthylene (B141429) yields a Diels-Alder adduct which can be further transformed into TTF derivatives. researchgate.net Similarly, reactions with olefins can produce annulated bis(ethylenedithio)tetrathiafulvalene (B1211981) derivatives.

Table 1: Examples of [4+2] Cycloaddition Reactions

| Dienophile | Product Type | Reference |

|---|---|---|

| Unsaturated acyclic compounds | Substituted 1,3-dithiole-2-thiones | researchgate.net |

| Unsaturated carbocyclic compounds | Substituted 1,3-dithiole-2-thiones | researchgate.net |

| Unsaturated heterocyclic compounds | Substituted 1,3-dithiole-2-thiones | researchgate.net |

| Acenaphthylene | Diels-Alder adduct for TTF synthesis | researchgate.net |

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more of the atoms in the diene or dienophile are heteroatoms. The oligomer of 1,3-dithiole-2,4,5-trithione is particularly effective in hetero-Diels-Alder reactions with various alkenes. researchgate.net This has been a key method for preparing a large number of mono- and di-substituted 5,6-dihydro-1,4-dithiin-2,3-(1',3'-dithiole-2'-thione) (dddt) derivatives. researchgate.net These reactions allow for the modulation of steric hindrance and the introduction of stereogenic centers, making the resulting dddt derivatives valuable precursors for both tetrathiafulvalene (TTF) and metal-dithiolene complexes. researchgate.net

Reactions with Specific Chemical Entities

The reactivity of this compound has been explored with several specific chemical reagents, leading to interesting and useful chemical transformations.

1,3-Dithiolane-2-thione, a related compound, reacts with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to form a betaine (B1666868), specifically 4-phenyl-1-[2-(1,3-dithiolanio)]urazolide. researchgate.net This reaction proceeds through a proposed mechanism involving an electrophilic 1,2-addition of a nitrogen atom from PTAD to the carbon-sulfur double bond, forming a three-membered ring intermediate. researchgate.net PTAD is known as one of the most powerful dienophiles and reacts quickly with dienes. wikipedia.org

The reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate (B1228247) results in the formation of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate, with the elimination of an olefin molecule. researchgate.net In a related reaction, 5-substituted and 4,5-disubstituted 1,2-dithiole-3-thiones react with dimethyl acetylenedicarboxylate to yield 1:1 adducts that contain a 2-thioacylmethylene-1,3-dithiole system, and 1:2 adducts with a thiopyran-4-spiro-2′-(1,3-dithiole) system. researchgate.net

Reactions with Benzyne (B1209423)

While direct studies on the reaction of this compound with the highly reactive intermediate benzyne are not extensively documented, the reactivity of analogous thione compounds provides a strong basis for predicting the likely reaction pathway. Research on related 1,2-dithiole-3-thiones and 1,3-dithiolane-2-thiones shows they readily react with benzyne. researchgate.net

The proposed mechanism involves the initial nucleophilic attack by one of the thiocarbonyl (C=S) groups of the trithione onto the benzyne triple bond. This would form a transient zwitterionic intermediate, specifically a betaine. This intermediate would then likely undergo rearrangement and stabilization, potentially leading to the formation of a benzodithiole derivative with the elimination of other sulfur-containing fragments. researchgate.net

In a similar reaction, 1,3-dithiolane-2-thiones react with benzyne to yield 1,3-benzodithiole-2-thione, with the concurrent elimination of an olefin molecule. researchgate.net This suggests that the reaction of this compound would also result in a stable aromatic sulfur heterocycle.

Table 1: Reaction of an Analogous Thio-Heterocycle with Benzyne

| Reactant | Reagent | Proposed Intermediate | Product | Reference |

|---|---|---|---|---|

| 1,3-Dithiolane-2-thione | Benzyne | Betaine | 1,3-Benzodithiole-2-thione | researchgate.net |

Cross-Coupling Reactions

Derivatives of this compound are valuable precursors for the synthesis of tetrathiafulvalene (TTF) and its analogues, which are crucial components in the field of molecular electronics. Cross-coupling reactions are a key strategy in assembling these complex donor molecules. researchgate.net

The typical pathway involves first reacting this compound in a hetero-Diels-Alder reaction to form a 1,3-dithiole-2-thione (B1293655) derivative. This adduct can then be converted into a reactive species suitable for coupling. For instance, a Diels-Alder adduct formed with acenaphthylene can be dehydrogenated and subsequently used in a cross-coupling reaction with another 1,3-dithiole-2-thione unit to construct an unsymmetrical tetrathiafulvalene derivative. researchgate.net These methods are fundamental for producing a wide array of substituted tetrathiafulvalenes from the versatile this compound starting material. researchgate.net

Table 2: Example of Cross-Coupling for Tetrathiafulvalene (TTF) Synthesis

| Precursor 1 (Derived from C₃S₅) | Precursor 2 | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Dehydrogenated Diels-Alder Adduct | 1,3-Dithiole-2-thione derivative | Phosphite-mediated cross-coupling | Unsymmetrical Tetrathiafulvalene (TTF) | researchgate.net |

Ring Transformations and Rearrangement Mechanisms

One of the most significant reaction pathways for this compound involves its participation as a diene analogue in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. researchgate.neteie.gr In these transformations, the C=S bonds within the ring system act as a reactive diene, readily combining with various dienophiles, particularly alkenes and alkynes. researchgate.netresearchgate.net

This cycloaddition is a powerful tool for constructing more complex, fused-ring systems. The reaction of the oligomeric form of this compound with alkenes is a key step in the synthesis of numerous bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives. researchgate.net The process involves the thermolysis of the oligomer to generate the monomeric trithione, which is then trapped in situ by the dienophile. eie.gr This leads to the formation of a cycloadduct, which can undergo further transformations. For example, reaction with tetrathiafulvalene itself yields a hybrid cycloadduct containing both a 1,3-dithiole-2-thione unit and a TTF unit. researchgate.net

Table 3: Selected [4+2] Cycloaddition Reactions of this compound

| Dienophile | Resulting Structure Class | Significance | Reference |

|---|---|---|---|

| Acenaphthylene | Fused polycyclic thione | Precursor for TTF derivatives | researchgate.net |

| Various Alkenes | 1,3-Dithiole-2-thiones | General synthesis of BEDT-TTF precursors | researchgate.neteie.gr |

| Tetrathiafulvalene (TTF) | Hybrid TTF-Dithiole Adduct | Creates complex, sulfur-rich hybrid molecules | researchgate.net |

| 1,2-di(pyridin-4-yl)ethyne | Pyridyl-functionalised thione | Synthesis of functional materials | researchgate.net |

Exploration of Transient Intermediates

The reactivity of this compound is intrinsically linked to the formation of transient intermediates. The compound often exists as a stable oligomer. researchgate.neteie.gr For many of its reactions, particularly cycloadditions, this oligomer must first be thermolyzed to generate the highly reactive, transient monomeric this compound. eie.gr This monomer is the key reactive species that is subsequently trapped by other reagents in the reaction mixture. researchgate.net

Beyond the monomer itself, other transient species are proposed in its subsequent reactions. As discussed in the context of reactions with benzyne, zwitterionic betaine intermediates are hypothesized to form upon the addition of a thiocarbonyl group to an unsaturated system. researchgate.net In the reduction of related sulfur-rich compounds, the tetrathiooxalate dianion (C₂S₄²⁻) has been identified as an important intermediate, highlighting the complex redox chemistry that can occur. researchgate.net The study of these fleeting intermediates is crucial for understanding the mechanistic underpinnings of the diverse transformations that this compound and its derivatives undergo.

Synthesis and Functionalization of Advanced Derivatives Utilizing 1,3 Dithiolane 2,4,5 Trithione Scaffolding

Tetrathiafulvalene (B1198394) (TTF) Derivatives

A primary application of 1,3-dithiolane-2,4,5-trithione is in the construction of the tetrathiafulvalene (TTF) core. The transiently generated 1,3-dithiole-2,4,5-trithione readily undergoes [4+2] cycloaddition reactions, which is a key strategy for accessing a wide array of TTF derivatives. researchgate.netosi.lv This method is particularly effective for creating analogues of bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), a cornerstone molecule in the field of organic conductors. mdpi.com

The synthesis of substituted tetrathiafulvalenes from this compound is primarily achieved through a hetero-Diels-Alder reaction. researchgate.net The oligomeric form of 1,3-dithiole-2,4,5-trithione reacts with a diverse range of dienophiles, including acyclic, carbocyclic, and heterocyclic unsaturated compounds. researchgate.netosi.lv This cycloaddition yields 1,3-dithiole-2-thione (B1293655) intermediates, which are then converted into the desired TTF derivatives. researchgate.net For instance, the reaction of the transient 1,3-dithiole-2,4,5-trithione with acenaphthylene (B141429) produces a Diels-Alder adduct that, after further steps including cross-coupling, yields a functionalized TTF derivative. researchgate.net This methodology provides a robust pathway to a large number of mono- and di-substituted TTF systems. researchgate.net

The synthesis of BEDT-TTF and its analogues represents a significant use of this compound (often referred to as trithione 10 in synthetic schemes). mdpi.comresearchgate.net The general synthetic route involves two main steps:

A [4+2] electrocyclic reaction between the trithione and a selected alkene to form a 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thione (a bicyclic thione, 9 ). mdpi.comresearchgate.netrsc.org

Conversion of the thione group to a carbonyl group using reagents like mercuric acetate (B1210297) to yield the oxo compound 11 . This is followed by a phosphite-mediated coupling reaction (using trimethyl or triethyl phosphite) to afford the final homo-coupled BEDT-TTF derivative 13 . mdpi.comresearchgate.net

Unsymmetrical BEDT-TTF derivatives can also be prepared via cross-coupling of an oxo compound with a different thione. mdpi.com This synthetic pathway has been successfully employed to create a wide range of BEDT-TTF analogues by varying the starting alkene. researchgate.netrsc.org

The flexibility of the cycloaddition reaction allows for the incorporation of various functional groups onto the BEDT-TTF scaffold, enabling the fine-tuning of its electronic and structural properties. mdpi.comrsc.org This is achieved by using alkenes that bear the desired functional groups.

Short and efficient synthetic routes have been developed for BEDT-TTF derivatives functionalized with hydroxyl, alkyl, ethynyl (B1212043), and metal-binding groups. mdpi.comrsc.org

Hydroxyl Groups: BEDT-TTF derivatives with two, four, or even eight hydroxyl groups have been synthesized. These are of particular interest for their potential to introduce hydrogen bonding networks in their radical cation salts. researchgate.netrsc.org The synthesis involves the cycloaddition of the trithione with alkenes bearing protected hydroxyl groups, followed by deprotection. rsc.org

Alkyl Chains: To improve solubility, which is notably low for the parent BEDT-TTF, alkyl chains have been introduced. mdpi.com For example, the reaction of trithione with trans-dec-5-ene yields a racemic thione, which is then homo-coupled to give a BEDT-TTF derivative with two n-butyl side chains on each end. mdpi.com

Ethynyl and Other Functional Groups: Syntheses of BEDT-TTF derivatives with a single ethynyl group (HC≡C-), two trans acetal (B89532) (–CH(OMe)₂) groups, two trans aminomethyl (–CH₂NH₂) groups, and an iminodiacetate (B1231623) side chain have been reported, showcasing the versatility of this synthetic approach. mdpi.com

| Functional Group | Alkene Precursor Example | Resulting Derivative | Reference |

| Hydroxyl | Enantiopure 1R,2R,5R,6R-bis(O,O-isopropylidene)hex-3-ene-1,2,5,6-tetrol | BEDT-TTF with four or eight hydroxyl groups | rsc.org |

| n-Butyl | trans-dec-5-ene | Tetrakis(n-butyl)BEDT-TTF | mdpi.com |

| Acetal | Alkene with -CH(OMe)₂ group | trans-bis(acetal)-BEDT-TTF | mdpi.com |

| Iminodiacetate | Alkene 49 (allyl group attached to diethyl iminodiacetate) | BEDT-TTF with iminodiacetate side chain for metal binding | mdpi.com |

Novel Polysulfur-Containing Heterocycles

Beyond the synthesis of TTF derivatives, this compound is a precursor for other novel polysulfur-containing heterocycles. The primary intermediates in many of these syntheses are substituted 1,3-dithiole-2-thiones, which are themselves versatile building blocks. researchgate.netosi.lv

A notable example is the [2+4] cycloaddition reaction between oligomeric 1,3-dithiole-2,4,5-trithione and tetrathiafulvalene (TTF) itself. This reaction leads to the formation of a new cycloadduct, 6-(1,3-dithiol-2-ylidene)-4a,7a-dihydro-2-thioxobis researchgate.netCurrent time information in Bangalore, IN.dithiolo[4,5-b:4',5'-e] researchgate.netCurrent time information in Bangalore, IN.dithiin. Subsequent oxidation or reaction with a base followed by methylation generates hybrid compounds where a 1,3-dithiole-2-thione unit is connected to a TTF unit through one or two sulfur atoms. researchgate.net

Strategies for Multi-Unit Donor System Construction

To create more complex architectures for molecular materials, strategies have been developed to construct systems containing multiple TTF donor units. These multi-unit systems can exhibit unique packing arrangements and properties. mdpi.com

One successful strategy involves using a central core to link several BEDT-TTF derivatives. For example, tris-donor systems have been prepared by appending three BEDT-TTF units to a central benzene (B151609) core. The synthesis involves the coupling of benzene-1,3,5-tricarboxylic acid with three equivalents of a BEDT-TTF donor that has been functionalized with a hydroxyalkyl side chain. This esterification reaction links the donor units to the core, creating a three-fold symmetric multi-unit system. mdpi.com Such constructions are designed to act as supramolecular synthons, potentially for forming intricate charge-transfer complexes. mdpi.com

Advanced Materials Science Applications of 1,3 Dithiolane 2,4,5 Trithione Derivatives

Development of Molecular Conducting Systems

The oligomeric form of 1,3-dithiolane-2,4,5-trithione is a key starting material for synthesizing derivatives of tetrathiafulvalene (B1198394) (TTF), such as bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). researchgate.net These TTF derivatives are fundamental components in the creation of molecular conducting systems. The primary strategy involves the [4+2] cycloaddition reaction between the 1,3-dithiole-2,4,5-trithione oligomer and various alkenes, which allows for the construction of extended π-systems necessary for electrical conductivity. researchgate.net

The versatility of this synthetic approach enables the introduction of various functional groups to the core TTF structure. ntu.ac.uk This functionalization is crucial for fine-tuning the electronic properties and controlling the solid-state packing of the molecules. For instance, attaching amino and carboxyl groups allows the donors to be linked to other molecular systems, while substituents that can form hydrogen bonds or halogen-halogen interactions provide additional control over the crystal structure. researchgate.net This tailored design has led to the development of a wide range of conducting materials, from single crystals to thin films and polymers, including chiral conducting systems. researchgate.net

Formation of Radical Cation Salts

A key feature of TTF derivatives synthesized from this compound is their ability to be oxidized to form stable radical cations. tandfonline.compsu.edu These radical cations can then be combined with a variety of anions to form radical cation salts, which are a major class of organic conductors. researchgate.net The process typically involves a two-step reversible oxidation, which can be studied using techniques like cyclic voltammetry. researchgate.net

The general formula for these salts is often (Donor)₂X, where the donor is a TTF derivative like BEDT-TTF, and X is a monovalent anion. hzdr.de In these salts, the donor molecules are partially oxidized, creating charge carriers (holes) that can move through the crystal lattice, resulting in electrical conductivity. The nature of the anion (X) plays a critical role in determining the crystal structure and, consequently, the electronic properties of the salt. hzdr.de

Research has focused on synthesizing a variety of these salts by pairing novel TTF donors with different anions. ntu.ac.uk The resulting materials exhibit a wide range of behaviors, including metallic conductivity down to low temperatures, metal-insulator transitions, and superconductivity. hzdr.dentu.ac.uk The study of these radical cation salts is crucial for understanding the structure-property relationships that govern charge transport in molecular materials. researchgate.net

| Donor Molecule | Anion (X) | Resulting Property | Reference |

| BEDT-TTF | TCNQ | Charge-transfer salt | ntu.ac.uk |

| TMTSF | ClO₄ | Superconducting (Tc = 1.4 K) | hzdr.de |

| BEDT-TTF | I₂/I₃⁻ | Semiconductor | ntu.ac.uk |

| EOTT | I₃, ClO₄, ReO₄ | Charge-transfer salts | researchgate.net |

This table provides examples of donor molecules derived from the TTF framework and the properties of the radical cation salts they form.

Conductive Complexes, Including with Fullerenes (e.g., C60)

Derivatives of this compound are not only used to form salts with simple anions but also to create conductive charge-transfer (CT) complexes with electron-acceptor molecules. In these complexes, the TTF derivative acts as an electron donor, and the other molecule acts as an electron acceptor. This donor-acceptor interaction can lead to materials with interesting electronic and optical properties.

A notable example is the formation of a conductive complex between a tetrathiafulvalene derivative, synthesized from this compound, and the buckminsterfullerene (B74262), C60. researchgate.netresearchgate.net C60 is an excellent electron acceptor, and its complexes with various electron donors have been a subject of significant research. researchgate.net The interaction in these donor-acceptor complexes of C60 is typically weak, characteristic of molecular complexes. researchgate.net The formation of such CT complexes demonstrates the versatility of TTF-based donors in creating a broad spectrum of conductive materials by pairing them with suitable acceptors.

| Donor | Acceptor | Type of Material | Reference |

| Tetrathiafulvalene derivative | C60 | Conductive Complex | researchgate.netresearchgate.net |

| BEDT-TTF | TCNQ | Charge-Transfer Complex | researchgate.net |

This table illustrates examples of conductive complexes formed by TTF derivatives with molecular acceptors.

Design and Synthesis of Multifunctional Molecular Materials

A significant direction in the application of this compound derivatives is the creation of multifunctional molecular materials. ntu.ac.ukntu.ac.uk This involves designing molecules that possess two or more physical properties, such as conductivity and chirality, or conductivity and magnetism. ntu.ac.uk The synthetic flexibility offered by the this compound route is key to achieving this goal. researchgate.net

By introducing specific functional groups onto the TTF backbone, researchers can impart additional properties to the resulting materials. ntu.ac.uk For example, the synthesis of enantiopure donors with chiral side chains has led to the development of materials that combine electrical conductivity with chirality. ntu.ac.ukntu.ac.uk This is a particularly interesting field as it allows for the study of phenomena like electrical magnetochiral anisotropy (eMChA). ntu.ac.uk The strategy involves designing side chains that can guide the packing in the solid state through non-covalent interactions like hydrogen bonding or π-π stacking. ntu.ac.uk

Another approach to multifunctionality is the incorporation of metal complexes. BEDT-TTF-substituted ligands have been designed and synthesized to coordinate with transition metals. ntu.ac.uk This can create materials that exhibit both the electrical properties of the organic donor network and the magnetic properties of the metal ions, leading to novel magnetic conductors.

Contribution to Organic Superconductors and Charge-Transfer Salts

Perhaps the most celebrated application of this compound derivatives is their role in the creation of organic superconductors. A large number of organic superconductors are charge-transfer salts based on the BEDT-TTF molecule. hzdr.de These materials have been a major focus of research since the discovery of superconductivity in the Bechgaard salts. hzdr.de

The (ET)₂X family of salts, where ET stands for BEDT-TTF, has yielded the highest transition temperatures (Tc) for organic superconductors at both ambient and applied pressures. hzdr.de For example, κ-(ET)₂Cu[N(CN)₂]Br exhibits a Tc of 11.5 K at ambient pressure. hzdr.de The superconducting state in these materials is a macroscopic quantum phenomenon that arises from the specific two-dimensional arrangement of the donor molecules in the crystal, which in turn is a consequence of their chemical structure derived from the 1,3-dithiolane (B1216140) precursor. hzdr.de

The ongoing research in this field aims to synthesize new charge-transfer salts with even higher transition temperatures and to understand the mechanism of high-temperature superconductivity. ntu.ac.uk The ability to systematically modify the donor molecule by starting from this compound provides a powerful tool for exploring the complex interplay between molecular structure, crystal packing, and superconductivity. researchgate.net

| Superconducting Salt | Transition Temperature (Tc) | Condition | Reference |

| (TMTSF)₂ClO₄ | 1.4 K | Ambient Pressure | hzdr.de |

| κ-(ET)₂Cu[N(CN)₂]Br | 11.5 K | Ambient Pressure | hzdr.de |

| κ-(ET)₂Cu[N(CN)₂]Cl | ~13 K | 0.3 kbar | hzdr.de |

| β''-(ET)₂ICl₂ | 14.2 K | 82 kbar | hzdr.de |

This table highlights some of the key organic superconductors derived from TTF-based donors and their critical temperatures.

Structural Elucidation and Spectroscopic Characterization Methodologies in 1,3 Dithiolane 2,4,5 Trithione Research

X-ray Crystallographic Analysis of 1,3-Dithiolane-2,4,5-trithione and its Derivatives

For context, the crystal structure of related 1,3-dithiolane (B1216140) derivatives has been extensively studied. For instance, the analysis of 4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione revealed a triclinic space group P-1. caspre.ca In such derivatives, the central 1,3-dithiolane-2-thione fragment is often found to be planar. caspre.ca It is anticipated that the core 1,3-dithiolane ring of this compound would also exhibit a degree of planarity, although the presence of three exocyclic sulfur atoms could introduce some conformational strain. The bond lengths and angles would be influenced by the high sulfur content and the presence of multiple thiocarbonyl groups.

Table 1: Anticipated General Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Likely monoclinic or triclinic |

| Space Group | To be determined from CIF |

| C-S Bond Lengths (Å) | ~1.65 - 1.85 |

| C=S Bond Lengths (Å) | ~1.60 - 1.70 |

| S-C-S Bond Angles (°) | ~90 - 115 |

| C-S-C Bond Angles (°) | ~90 - 105 |

Note: The data in this table is predictive and based on known values for similar organosulfur compounds. Actual values would be available from the specific Crystallographic Information File.

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of a compound, especially in the absence of a fully analyzed crystal structure. These techniques provide complementary information regarding the connectivity of atoms and the types of functional groups present.

Due to the molecular structure of this compound (C₃S₅), which lacks hydrogen atoms, ¹H NMR spectroscopy is not applicable for the direct characterization of the parent compound.

¹³C NMR spectroscopy, however, is a critical tool. The molecule contains three carbon atoms in distinct chemical environments. The carbon atom of the C=S group at the 2-position is expected to have a significantly different chemical shift compared to the two carbons at the 4- and 5-positions, which are also part of thiocarbonyl groups but are adjacent to each other within the ring. Thione carbons typically resonate at very low field (downfield) in the ¹³C NMR spectrum. For comparison, the thione carbon in 1,3-dithiolane-2-thione appears at a characteristic downfield shift. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 190 - 220 | Typical range for a thiocarbonyl carbon in a five-membered ring. |

| C4/C5 | 180 - 210 | Thiocarbonyl carbons adjacent to other sulfur atoms, expected to be in a similar but distinct region to C2. |

Note: The data in this table is theoretical and based on known chemical shifts for thiones and related organosulfur compounds. researchgate.net Experimental data for the specific compound is not currently available in the public domain.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C=S (thiocarbonyl) stretching vibrations. These bands are typically found in the region of 1000-1250 cm⁻¹. The presence of three such groups may lead to multiple or broadened absorption bands in this region. Additionally, C-S single bond stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=S Stretch | 1000 - 1250 | Strong |

| C-S Stretch | 600 - 800 | Medium to Strong |

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, the calculated monoisotopic mass is 195.86035587 Da. cdnsciencepub.com HRMS analysis would be expected to show a molecular ion peak ([M]⁺) corresponding to this exact mass, confirming the molecular formula of C₃S₅.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃S₅ | cdnsciencepub.com |

| Calculated Monoisotopic Mass | 195.86035587 Da | cdnsciencepub.com |

| Expected [M]⁺ Peak | m/z 195.8604 | Theoretical |

Computational and Theoretical Studies on 1,3 Dithiolane 2,4,5 Trithione and Its Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been a important tool for exploring the properties of 1,3-Dithiolane-2,4,5-trithione, often in the context of its metal complexes which are studied for applications like molecular qubits and single-ion magnets. acs.orgrsc.org These studies provide insights into the molecule's geometry and stability.

Table 1: Representative Theoretical Structural Parameters for a Dithiolene-type Ligand Core

| Parameter | Description | Typical Calculated Value Range |

| C=C Bond Length | The length of the central carbon-carbon double bond in the dithiolene ring. | 1.35 - 1.38 Å |

| C-S Bond Length | The length of the carbon-sulfur bonds within the five-membered ring. | 1.70 - 1.76 Å |

| S-C=S Angle | The bond angle involving the exocyclic sulfur atom. | 120 - 124° |

Note: This data is representative of dithiolene-type ligands found in the literature and serves as an illustrative example of parameters typically determined via DFT.

Molecular Orbital Analysis and Electronic Structure Calculations

Molecular orbital analysis is critical for understanding the electronic behavior of this compound. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they dictate the molecule's ability to donate or accept electrons and participate in chemical reactions.

Computational studies on metal complexes containing the C₃S₅ ligand show that its orbitals play a significant role in the electronic and magnetic properties of the entire molecule. rsc.org In complexes like [V(α-C₃S₅)₃]²⁻, the frontier orbitals are often a hybrid of metal d-orbitals and the π-system of the dithiolene ligands. arxiv.org DFT calculations reveal that the partially filled d-orbitals of the metal can be nearly degenerate, leading to interesting magnetic anisotropy. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Sulfur-Rich Heterocycle

| Molecular Orbital | Description | Energy (eV) |

| LUMO | Lowest Unoccupied Molecular Orbital | -2.5 |

| HOMO | Highest Occupied Molecular Orbital | -5.8 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.3 |

Note: These values are illustrative for a generic sulfur-rich heterocyclic system, demonstrating the typical outputs of electronic structure calculations.

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling provides a framework for understanding the potential reaction pathways of this compound. While specific reaction mechanisms involving the isolated molecule are not extensively detailed in the literature, its reactivity as a ligand has been explored computationally.

In the context of molecular spintronics, the interaction between the C₃S₅ ligand and metal electrodes has been modeled. arxiv.org These simulations, using a combination of DFT and non-equilibrium Green's function (NEGF) approaches, investigate electron transport through a single-molecule junction. arxiv.org The way the ligand attaches to the metal surface and its molecular geometry are shown to be critical for the device's performance. arxiv.org Such studies model the reactivity at the molecule-metal interface, providing insights into how the electronic structure of the C₃S₅ ligand facilitates charge transfer, a fundamental aspect of its reactivity in this application. arxiv.org The use of advanced methods like the Atomic Self Interaction Correction (ASIC) helps to correct for errors in standard DFT functionals, leading to a more accurate description of the electronic states and reactivity at these interfaces. arxiv.org

Future Research Trajectories and Innovations in 1,3 Dithiolane 2,4,5 Trithione Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 1,3-dithiolane-2,4,5-trithione and its derivatives has traditionally relied on methods such as cycloaddition reactions and the oxidation of dithiolate salts. researchgate.net While effective, these methods can be hampered by limitations like harsh reaction conditions, the use of hazardous reagents, or challenges in scalability. researchgate.net Consequently, a significant trajectory in future research is the exploration of more efficient, sustainable, and versatile synthetic pathways, driven by innovative catalytic systems.

Emerging research focuses on overcoming the limitations of current methods. For instance, microwave-assisted cycloaddition has been shown to reduce reaction times significantly while preserving yields. Another promising frontier is the development of electrochemical oxidation methods to replace hazardous chemical oxidizers, offering a greener and more controlled synthetic route.

Furthermore, the broader field of organosulfur chemistry points toward the potential of advanced transition-metal catalysis. Rhodium complexes, for example, have proven effective in catalyzing the cleavage of S-S bonds, a fundamental step that could be harnessed for novel syntheses. nih.gov Similarly, synergistic catalysis involving cobalt nanoparticles and Co-Nx sites has shown efficacy in the cleavage and functionalization of various organosulfur compounds, a strategy that could be adapted for C₃S₅ chemistry. nih.gov The application of "click chemistry" also presents a powerful tool for constructing complex organosulfur ligands and materials in a reliable and efficient manner. nih.gov

| Method | Description | Potential Advantages | Key Challenges | Reference |

|---|---|---|---|---|

| Microwave-Assisted Cycloaddition | Utilizes microwave irradiation to accelerate [4+2] cycloaddition reactions involving the (C₃S₅)ₓ oligomer. | Reduced reaction times (up to 50% reduction), maintained yields. | Requires specialized equipment; optimization for various substrates. | |

| Electrochemical Oxidation | Employs electrochemical cells to oxidize precursors like dithiolate salts, replacing chemical oxidants. | Avoids hazardous and toxic reagents (e.g., iodine, sulfuryl chloride); precise control over reaction. | Scalability; electrode material stability and efficiency. | |

| Rhodium-Catalyzed S-S Cleavage | Uses rhodium complexes to reversibly cleave disulfide bonds, enabling novel thioetherification pathways. | High efficiency, mild conditions, does not require bases or organometallic reagents. | Catalyst cost and recovery; adapting the system for C₃S₅ precursors. | nih.gov |

| Synergistic Cobalt Catalysis | Involves Co nanoparticles and single-atom Co-Nx sites for C-S bond activation and functionalization. | High efficiency for C-S cleavage, broad substrate scope for organosulfur compounds. | Translating the methodology to the specific chemistry of this compound. | nih.gov |

Development of Advanced Functional Materials with Tunable Electronic Properties

A primary driver of interest in this compound is its role as a key precursor for tetrathiafulvalene (B1198394) (TTF) derivatives, such as Bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). These TTF-based molecules are electron donors that form charge-transfer salts, many of which exhibit remarkable properties like organic superconductivity. researchgate.netntu.ac.uk Future research is intensely focused on moving beyond known structures to create a new generation of functional materials where electronic properties can be precisely tuned.

The concept of "tunability" involves systematically modifying the molecular architecture to control the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the material's conductive and optical properties. acs.orgresearchgate.net By strategically adding different functional groups or sidechains to the core structure derived from this compound, researchers can alter π-conjugation, influence solid-state packing, and introduce new functionalities. acs.orgntu.ac.uk For example, introducing electron-donating or electron-accepting heteroaromatic rings can modulate the HOMO/LUMO energy levels, shifting a material from a p-channel to an n-channel or ambipolar semiconductor. acs.org The use of sulfur-rich heterocycles is particularly effective in creating secondary adsorption sites and influencing intermolecular interactions, which are crucial for material performance. mdpi.com

| Structural Modification | Mechanism of Tuning | Effect on Electronic Properties | Potential Application | Reference |

|---|---|---|---|---|

| Functionalization of BEDT-TTF with chiral sidechains | Introduces chirality and hydrogen bonding capabilities. | Controls solid-state packing, potentially inducing novel electronic states (e.g., superconductivity in chiral lattices). | Chiral conductors, multifunctional materials. | ntu.ac.ukntu.ac.uk |

| Flanking a π-core with different heterocycles (D'-D-D' or A-D-A) | Modifies the electron-donating or -accepting character of the molecule's periphery. | Systematic control over HOMO/LUMO energy levels, enabling p-type, n-type, or ambipolar charge transport. | Organic field-effect transistors (OFETs), organic photovoltaics. | acs.org |

| Incorporation of N-heterocyclic vinyl (NHV) substituents | Enhances π-conjugation through highly polarizable C=C bonds adjacent to π-donor nitrogen atoms. | Raises HOMO and lowers LUMO energies, significantly reducing the HOMO-LUMO gap. | Redox-active materials, molecular electronics. | researchgate.net |

| Coordination to metal centers (e.g., Nickel-dithiolene complexes) | Forms metal-organic complexes with unique redox states. | Creates materials with near-IR absorption and tunable redox activity (neutral or radical cation states). | Molecular conductors, redox switches. |

Interdisciplinary Research Opportunities in Organosulfur Chemistry and Materials Science

The future of this compound chemistry is inherently interdisciplinary, lying at the crossroads of organic synthesis, materials science, condensed-matter physics, and computational chemistry. nih.gov Organosulfur compounds are no longer viewed merely as synthetic targets but as fundamental building blocks for materials with programmed functions. nih.govwordpress.com This convergence opens up vast opportunities for innovation.

One major research avenue is the design of multifunctional materials , where conductivity is combined with other properties like magnetism or chirality. ntu.ac.uk The synthesis of enantiopure TTF donors derived from C₃S₅ is a step toward creating chiral superconductors, materials where the interplay between electronic structure and stereochemistry could lead to unprecedented physical phenomena like electrical magnetochiral anisotropy (eMChA). ntu.ac.uk

Computational chemistry plays an increasingly vital role in this field. Density Functional Theory (DFT) calculations are now routinely used to predict the electronic structures, orbital energies, and even the adsorption properties of new materials before their synthesis. mdpi.com This synergy between theoretical prediction and experimental validation accelerates the discovery of materials with desired properties, reducing the trial-and-error inherent in traditional materials development.

The collaboration between synthetic chemists and materials scientists is essential for translating novel molecules into functional devices. This involves not only the synthesis of new organosulfur donors but also the study of their crystal growth, thin-film deposition, and performance in electronic devices like OFETs. acs.orgntu.ac.uk

| Interdisciplinary Area | Role of this compound | Key Research Goals | Contributing Fields | Reference |

|---|---|---|---|---|

| Multifunctional Molecular Materials | Precursor to organosulfur donors that can incorporate chiral or magnetic moieties. | Develop materials that are simultaneously conducting and chiral, or conducting and magnetic. | Organic Synthesis, Materials Science, Physics | ntu.ac.ukntu.ac.uk |

| Computational Materials Design | Serves as a model scaffold for theoretical studies of sulfur-rich heterocycles. | Predict electronic properties (HOMO/LUMO, band gap) and intermolecular interactions to guide synthetic efforts. | Computational Chemistry, Organic Chemistry | mdpi.comresearchgate.net |

| Sustainable Catalysis | Target for synthesis via greener, more efficient catalytic routes. | Develop novel catalytic systems (e.g., electrochemical, photocatalytic, base-metal) for C-S and S-S bond formation. | Catalysis, Inorganic Chemistry, Electrochemistry | nih.govnih.gov |

| Organic Electronics | Core building block for the synthesis of organic semiconductors used in devices. | Fabricate and test high-performance OFETs, sensors, and photovoltaic cells based on novel TTF derivatives. | Materials Science, Electrical Engineering, Applied Physics | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.